molecular formula C18H14N2O5S3 B2867897 3-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1797963-58-6

3-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2867897
CAS RN: 1797963-58-6
M. Wt: 434.5
InChI Key: TVLMTQYEFXPRQF-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Synthesis Analysis

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Ocular Hypotensive Agents

Sulfonamide derivatives, like those related to the queried compound, have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be useful in treating glaucoma. Research has identified compounds with significant ocular hypotensive activity, highlighting their potential in clinical applications for eye conditions (Graham et al., 1989).

Antioxidant Activity

Another field of study involves the synthesis and evaluation of sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) for their antioxidant properties. Some derivatives have shown promising results as potential antioxidant agents, indicating the therapeutic potential of sulfonamide derivatives in oxidative stress-related conditions (Padmaja et al., 2014).

Antimicrobial Agents

Research into sulfonamido moieties has also extended to their use as antibacterial agents, with several novel heterocyclic compounds being synthesized and tested for antimicrobial activity. Some of these compounds have demonstrated high activities against bacterial and fungal strains, underscoring the importance of sulfonamides in developing new antimicrobial drugs (Azab et al., 2013).

Inhibitory Effects on Metal Corrosion

Sulfonamide derivatives have also been explored for their inhibitory effects on the corrosion of metals in acidic media. The adsorption of these compounds onto metal surfaces hinders acid attack and modulates the dissolution process, offering a protective mechanism against corrosion. This application is relevant in the context of materials science and engineering, where preventing metal degradation is crucial (Ehsani et al., 2014).

Mechanism of Action

While the specific mechanism of action for your compound is not available, thiophene nucleus containing compounds show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of ongoing research .

properties

IUPAC Name

3-methyl-2-oxo-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S3/c1-20-14-8-13(3-4-15(14)25-18(20)22)28(23,24)19-9-12-2-5-16(27-12)17(21)11-6-7-26-10-11/h2-8,10,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLMTQYEFXPRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

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